Cas no 55745-96-5 (2,3-dihydro-1-benzofuran-6-carbaldehyde)
2,3-dihydro-1-benzofuran-6-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dihydrobenzofuran-6-carbaldehyde
- 2,3-dihydro-1-benzofuran-6-carboxaldehyde
- 6-Benzofurancarboxaldehyde, 2,3-dihydro- (9CI)
- 2,3-Dihydro-1-benzofuran-6-carbaldehyde
- 2,3-dihydro-benzofuran-6-carbaldehyde
- 2,3-Dihydrobenzofuran-6-carboxaldehyde
- 6-Benzofurancarboxaldehyde, 2,3-dihydro-
- 2,3-Dihydro-1-benzo[b]furan-6-carbaldehyde
- EN300-1588074
- SCHEMBL2416319
- 55745-96-5
- MFCD16658153
- AKOS022185364
- DA-04896
- Z1255367296
- CS-0139611
- XSJAJQSDUJUNAI-UHFFFAOYSA-N
- AS-43827
- 2,3-dihydro-1-benzofuran-6-carbaldehyde
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- MDL: MFCD16658153
- Inchi: 1S/C9H8O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5-6H,3-4H2
- InChI Key: XSJAJQSDUJUNAI-UHFFFAOYSA-N
- SMILES: O1C2C=C(C=O)C=CC=2CC1
Computed Properties
- Exact Mass: 148.052429494 g/mol
- Monoisotopic Mass: 148.052429494 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 148.16
- XLogP3: 1.4
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.222
- Boiling Point: 268.7 °C at 760 mmHg
- Flash Point: 126.9 °C
2,3-dihydro-1-benzofuran-6-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019100356-250mg |
2,3-Dihydrobenzofuran-6-carbaldehyde |
55745-96-5 | 95% | 250mg |
$294.25 | 2023-09-01 | |
| Alichem | A019100356-1g |
2,3-Dihydrobenzofuran-6-carbaldehyde |
55745-96-5 | 95% | 1g |
$688.00 | 2023-09-01 | |
| Chemenu | CM276846-1g |
2,3-Dihydrobenzofuran-6-carbaldehyde |
55745-96-5 | 95% | 1g |
$514 | 2021-06-17 | |
| Chemenu | CM276846-5g |
2,3-Dihydrobenzofuran-6-carbaldehyde |
55745-96-5 | 95% | 5g |
$1262 | 2021-06-17 | |
| Chemenu | CM276846-10g |
2,3-Dihydrobenzofuran-6-carbaldehyde |
55745-96-5 | 95% | 10g |
$1730 | 2021-06-17 | |
| abcr | AB494199-250 mg |
2,3-Dihydrobenzofuran-6-carbaldehyde, 95%; . |
55745-96-5 | 95% | 250mg |
€844.20 | 2023-06-15 | |
| abcr | AB494199-1 g |
2,3-Dihydrobenzofuran-6-carbaldehyde |
55745-96-5 | 1g |
€1,192.50 | 2023-03-05 | ||
| Chemenu | CM276846-5g |
2,3-Dihydrobenzofuran-6-carbaldehyde |
55745-96-5 | 95%+ | 5g |
$766 | 2023-02-17 | |
| Enamine | EN300-1588074-50mg |
2,3-dihydro-1-benzofuran-6-carbaldehyde |
55745-96-5 | 95.0% | 50mg |
$157.0 | 2023-09-23 | |
| Enamine | EN300-1588074-100mg |
2,3-dihydro-1-benzofuran-6-carbaldehyde |
55745-96-5 | 95.0% | 100mg |
$234.0 | 2023-09-23 |
2,3-dihydro-1-benzofuran-6-carbaldehyde Suppliers
2,3-dihydro-1-benzofuran-6-carbaldehyde Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2,3-dihydro-1-benzofuran-6-carbaldehyde
2,3-Dihydrobenzofuran-6-carbaldehyde: A Comprehensive Overview
2,3-Dihydrobenzofuran-6-carbaldehyde, also known by its CAS number 55745-96-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofuran derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of 2,3-dihydrobenzofuran-6-carbaldehyde consists of a benzofuran ring system with an aldehyde group at the 6-position, making it a valuable molecule for both synthetic and medicinal chemistry.
Recent studies have highlighted the importance of benzofuran derivatives in the development of novel therapeutic agents. For instance, research published in 2023 demonstrated that 2,3-dihydrobenzofuran-6-carbaldehyde exhibits potent anti-inflammatory properties, which could be harnessed for treating chronic inflammatory diseases such as arthritis. The aldehyde group in the molecule plays a crucial role in its bioactivity, as it can undergo various chemical transformations to enhance its pharmacokinetic properties.
In terms of synthesis, 2,3-dihydrobenzofuran-6-carbaldehyde can be prepared through a variety of methods, including oxidative coupling and cyclization reactions. One notable approach involves the use of transition metal catalysts to facilitate the formation of the benzofuran ring. This method not only improves yield but also allows for the incorporation of functional groups at specific positions on the ring, enabling further chemical modifications.
The unique structure of 2,3-dihydrobenzofuran-6-carbaldehyde also makes it a promising candidate for use in materials science. Researchers have explored its potential as a precursor for synthesizing advanced materials such as organic semiconductors and optoelectronic devices. Its ability to form stable conjugated systems makes it particularly suitable for applications in flexible electronics and photovoltaic technologies.
In addition to its chemical applications, 2,3-dihydrobenzofuran-6-carbaldehyde has shown remarkable selectivity in binding to certain proteins and enzymes. This property has led to its investigation as a lead compound for drug design targeting specific molecular pathways. For example, studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation, suggesting its potential as an anti-cancer agent.
The environmental impact of 2,3-dihydrobenzofuran-6-carbaldehyde is another area of growing interest. Researchers are examining its biodegradability and toxicity profiles to ensure that its use in industrial and pharmaceutical settings does not pose risks to ecosystems. Preliminary findings indicate that under controlled conditions, the compound undergoes rapid degradation via microbial action, reducing its environmental footprint.
In conclusion, 2,3-dihydrobenzofuran-6-carbaldehyde, with its CAS number 55745-96-5, represents a versatile and multifaceted compound with applications spanning organic synthesis, pharmacology, materials science, and environmental chemistry. As ongoing research continues to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
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